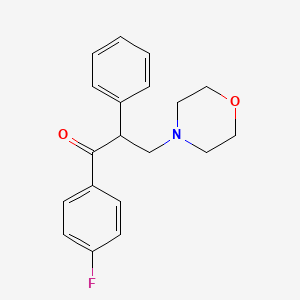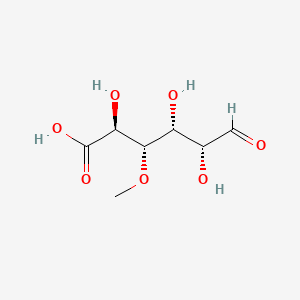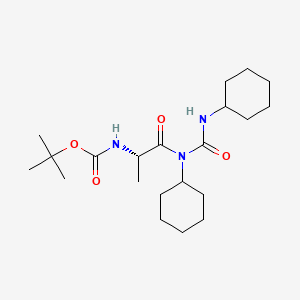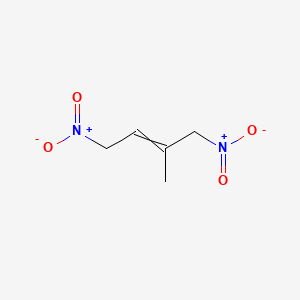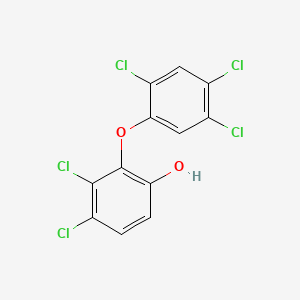
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is a chemical compound known for its significant applications in various fields. It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a chlorinated phenol derivative. This compound is often used in the synthesis of other chemicals and has notable antimicrobial properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol typically involves the reaction of 2,4,5-trichlorophenol with a dichlorophenol derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to facilitate the formation of the carbon-carbon bond .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions in reactors designed to handle chlorinated phenols. The process includes steps to ensure the purity of the final product and to minimize the formation of unwanted by-products such as dioxins .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated phenols.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc dust are often used.
Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various chlorinated and non-chlorinated phenols, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its antimicrobial properties make it useful in studies related to bacterial and fungal inhibition.
Medicine: Research has explored its potential use in developing antiseptic and disinfectant formulations.
Industry: It is employed in the production of herbicides and fungicides
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. This compound targets enzymes and proteins critical for microbial survival, thereby exerting its antimicrobial effects .
Comparación Con Compuestos Similares
2,4,5-Trichlorophenol: Used in the synthesis of herbicides and fungicides.
2,4-Dichlorophenol: Known for its use in the production of herbicides.
Triclosan: An antibacterial and antifungal agent used in consumer products
Uniqueness: 3,4-Dichloro-2-(2,4,5-trichlorophenoxy)phenol is unique due to its specific combination of chlorine atoms and phenol groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its broad-spectrum antimicrobial activity make it a valuable compound in multiple fields .
Propiedades
Número CAS |
119036-18-9 |
|---|---|
Fórmula molecular |
C12H5Cl5O2 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3,4-dichloro-2-(2,4,5-trichlorophenoxy)phenol |
InChI |
InChI=1S/C12H5Cl5O2/c13-5-1-2-9(18)12(11(5)17)19-10-4-7(15)6(14)3-8(10)16/h1-4,18H |
Clave InChI |
YZZVJTZVYYIQCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=C(C(=C1O)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Sinónimos |
2,2',4,4',5-pentachlorodiphenyl ether PCDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl]quinoline](/img/structure/B1208151.png)
![1-(1-Adamantyl)-3-[8-[[1-(2-furanylmethyl)-5-tetrazolyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B1208152.png)
![1-[3-(4-morpholinyl)propyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-3-phenylurea](/img/structure/B1208153.png)
![N-[2-[(3-cyano-6-ethoxy-2-quinolinyl)amino]ethyl]propanamide](/img/structure/B1208157.png)
![N'-[2-(cyclopentylamino)-2-oxoethyl]-N'-(3,4-dimethylphenyl)-N-(2-pyridinyl)pentanediamide](/img/structure/B1208158.png)
![3-[(1-cyclopentyl-5-tetrazolyl)-[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1208159.png)
